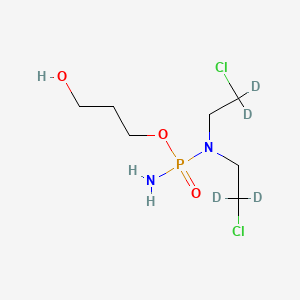
Alcophosphamide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alcophosphamide-d4 is a deuterium-labeled derivative of Alcophosphamide, which is a metabolite of the chemotherapeutic agent Cyclophosphamide. It is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Cyclophosphamide. The molecular formula of this compound is C7H13D4Cl2N2O3P, and it has a molecular weight of 283.13 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alcophosphamide-d4 involves the incorporation of deuterium atoms into the molecular structure of Alcophosphamide. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the incorporation of deuterium and the overall yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Alcophosphamide-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to carboxyphosphamide.
Reduction: Formation of reduced metabolites.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from the reactions of this compound include carboxyphosphamide, reduced metabolites, and various substituted derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structures and properties .
Applications De Recherche Scientifique
Alcophosphamide-d4 is widely used in scientific research for various applications, including:
Chemistry: Studying the reaction mechanisms and kinetics of deuterium-labeled compounds.
Biology: Investigating the metabolic pathways and pharmacokinetics of Cyclophosphamide and its metabolites.
Medicine: Developing new chemotherapeutic agents and understanding their mechanisms of action.
Industry: Producing deuterium-labeled compounds for use in drug development and other industrial applications
Mécanisme D'action
Alcophosphamide-d4 exerts its effects through the same mechanisms as Alcophosphamide. It acts as an alkylating agent, introducing alkyl groups into biologically active molecules, thereby preventing their proper functioning. This mechanism involves the formation of cross-links between DNA strands, leading to the inhibition of DNA synthesis and cell division. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclophosphamide: The parent compound from which Alcophosphamide-d4 is derived.
Aldophosphamide: An intermediate metabolite in the metabolic pathway of Cyclophosphamide.
Carboxyphosphamide: A detoxified metabolite of Cyclophosphamide.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool for studying the pharmacokinetics and metabolic pathways of Cyclophosphamide. The presence of deuterium atoms allows for the differentiation of this compound from its non-labeled counterparts in various analytical techniques, providing insights into the behavior and fate of the compound in biological systems .
Propriétés
Formule moléculaire |
C7H17Cl2N2O3P |
|---|---|
Poids moléculaire |
283.12 g/mol |
Nom IUPAC |
3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropan-1-ol |
InChI |
InChI=1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13)/i2D2,3D2 |
Clé InChI |
BZGFIGVSVQRQBJ-RRVWJQJTSA-N |
SMILES isomérique |
[2H]C([2H])(CN(CC([2H])([2H])Cl)P(=O)(N)OCCCO)Cl |
SMILES canonique |
C(CO)COP(=O)(N)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


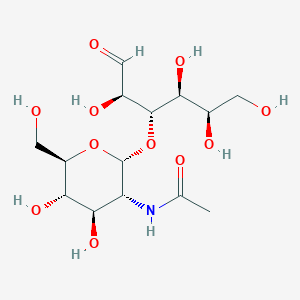
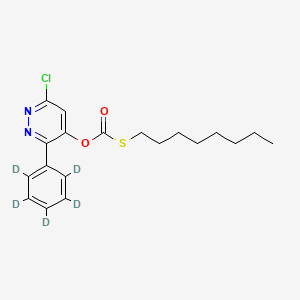

![3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl 2,2,2-trichloroethanimidate](/img/structure/B15145159.png)
![(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B15145166.png)
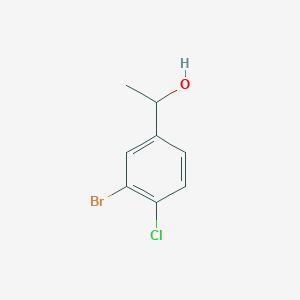
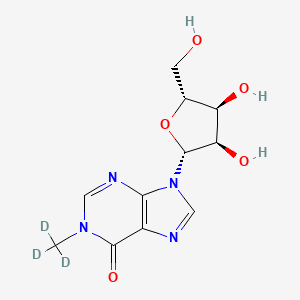
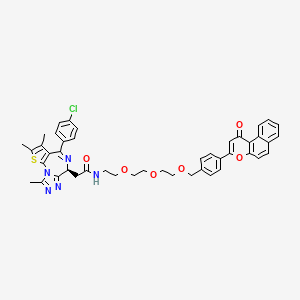
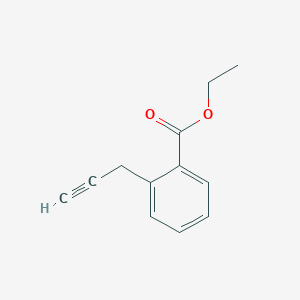

![4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one](/img/structure/B15145199.png)

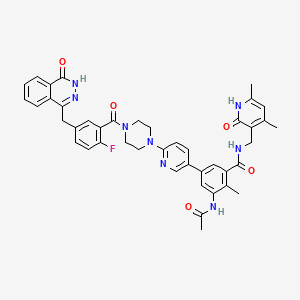
![4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B15145252.png)
